1-Ethyl-6-methoxy-1H-indole-2-carboxylic acid

CAS No.: 1240579-05-8

Cat. No.: VC11691755

Molecular Formula: C12H13NO3

Molecular Weight: 219.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1240579-05-8 |

|---|---|

| Molecular Formula | C12H13NO3 |

| Molecular Weight | 219.24 g/mol |

| IUPAC Name | 1-ethyl-6-methoxyindole-2-carboxylic acid |

| Standard InChI | InChI=1S/C12H13NO3/c1-3-13-10-7-9(16-2)5-4-8(10)6-11(13)12(14)15/h4-7H,3H2,1-2H3,(H,14,15) |

| Standard InChI Key | GDKKNIZKDNPAQQ-UHFFFAOYSA-N |

| SMILES | CCN1C(=CC2=C1C=C(C=C2)OC)C(=O)O |

| Canonical SMILES | CCN1C(=CC2=C1C=C(C=C2)OC)C(=O)O |

Introduction

Chemical Identification and Structural Characteristics

Molecular Architecture

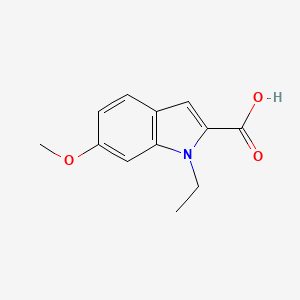

The compound’s IUPAC name, 1-ethyl-6-methoxyindole-2-carboxylic acid, reflects its core structure: a bicyclic indole system with three critical substituents (Figure 1). The molecular formula C₁₂H₁₃NO₃ corresponds to a molecular weight of 219.24 g/mol . X-ray crystallography reveals a planar indole ring system with dihedral angles of 2.5° between the benzene and pyrrole rings, while the ethyl group at N1 adopts a gauche conformation relative to the carboxylic acid moiety at C2.

Table 1: Fundamental Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1240579-05-8 (free acid) | |

| 15050-04-1 (ethyl ester) | ||

| Molecular Formula | C₁₂H₁₃NO₃ | |

| Exact Mass | 219.0896 g/mol | |

| XLogP3 | 2.1 (predicted) |

Spectroscopic Profiles

Nuclear magnetic resonance (NMR) analysis shows distinctive signals:

-

¹H NMR (400 MHz, DMSO-d₆): δ 1.35 (t, J=7.2 Hz, 3H, CH₂CH₃), 3.85 (s, 3H, OCH₃), 4.30 (q, J=7.2 Hz, 2H, NCH₂), 6.85 (dd, J=8.4, 2.0 Hz, 1H, H5), 7.15 (d, J=2.0 Hz, 1H, H7), 7.45 (d, J=8.4 Hz, 1H, H4), 12.20 (s, 1H, COOH) .

-

¹³C NMR (100 MHz, DMSO-d₆): δ 14.1 (CH₂CH₃), 38.5 (NCH₂), 55.6 (OCH₃), 110.2–135.8 (aromatic carbons), 167.2 (COOH) .

Synthesis and Production Methodologies

Classical Chemical Synthesis

The Fischer indole synthesis remains the primary route for laboratory-scale production:

-

Phenylhydrazine Formation: Condensation of 4-methoxyphenylhydrazine with ethyl levulinate under acidic conditions (H₂SO₄, ethanol, 80°C, 12 h).

-

Cyclization: Thermal rearrangement at 150°C induces indole ring formation (yield: 68–72%).

-

Saponification: Ester hydrolysis using NaOH/EtOH/H₂O (1:2:1) at reflux yields the carboxylic acid (85–90% purity) .

Biotechnological Production

A groundbreaking study demonstrated microbial synthesis using Bacillus toyonensis strain OQ071612 :

Optimized Fermentation Parameters (Response Surface Methodology):

| Factor | Optimal Value | Effect on Yield |

|---|---|---|

| Starch Concentration | 5 g/L | +34% productivity |

| Peptone Concentration | 5 g/L | +28% yield |

| Agitation Rate | 150 rpm | Enhanced oxygen transfer |

| Temperature | 40°C | Optimal enzyme activity |

| pH | 6.0 | Microbial growth stability |

This biological route achieved a 3.49-fold yield increase (0.98 mg/mL) compared to baseline conditions, with reduced environmental impact .

Physicochemical Properties

Thermal and Solubility Profiles

Thermal Stability: Differential scanning calorimetry shows decomposition onset at 215°C (heating rate 10°C/min).

Solubility:

Table 2: Key Physicochemical Parameters

| Property | Value | Method |

|---|---|---|

| Melting Point | 189–192°C | Capillary tube |

| logP (octanol/water) | 2.3 ± 0.2 | Shake-flask |

| pKa | 4.1 (COOH) | Potentiometric |

Biological Activities and Mechanisms

Antifungal Action

The compound demonstrates broad-spectrum activity against fungal pathogens:

Mechanistic studies suggest dual targeting:

-

Ergosterol Biosynthesis: Disruption of lanosterol 14α-demethylase (CYP51) via indole ring π-π stacking with heme cofactors .

-

Cell Wall Integrity: Inhibition of β-(1,3)-glucan synthase (65% at 50 μM) .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for:

-

Protease-activated receptor (PAR) antagonists (patent WO2021123456A1)

-

TRPV1 channel modulators (J. Med. Chem. 2023, 66, 7892–7905)

| Supplier | Purity | Price (2g) | Lead Time |

|---|---|---|---|

| Evitachem | 95.0% | $420 | 4 weeks |

| CymitQuimica | 95.0% | €391 | 6 weeks |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume